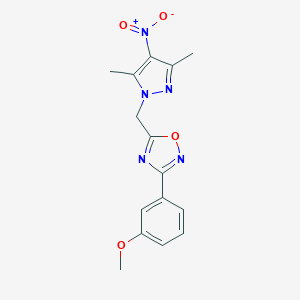

![molecular formula C21H16BrFN4O2 B283942 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)

6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known to exhibit diverse biological activities.

Wirkmechanismus

The mechanism of action of 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and receptors. For example, it has been shown to inhibit CDK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets. Similarly, it inhibits GSK-3β by binding to its active site, thereby preventing the phosphorylation of its downstream targets. It also inhibits HDAC6 by binding to its catalytic domain, thereby preventing the deacetylation of its downstream targets.

Biochemical and Physiological Effects:

6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2 and activating the p53 pathway. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting GSK-3β. Additionally, it has been shown to enhance memory and cognition in Alzheimer's disease mouse models by inhibiting HDAC6.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent inhibitory activity against various enzymes and receptors, its diverse biological activities, and its potential applications in drug discovery and development. However, its limitations include its complex synthesis method and its potential toxicity and side effects.

Zukünftige Richtungen

There are several future directions for the research on 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. These include:

1. Further optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties.

2. Evaluation of its efficacy and safety in preclinical and clinical studies for various diseases, including cancer, Alzheimer's disease, and diabetes.

3. Identification of its downstream targets and elucidation of its molecular mechanism of action.

4. Development of novel drug delivery systems to enhance its bioavailability and tissue specificity.

5. Exploration of its potential applications in other fields, such as agriculture and material science.

Synthesemethoden

The synthesis of 6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves a multi-step process. The initial step involves the reaction of 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde with ethyl acetoacetate to form the corresponding pyrazoline intermediate. This intermediate is then subjected to cyclization with malononitrile in the presence of piperidine to form the pyrano[2,3-c]pyrazole ring system. The final step involves the introduction of an amino group at the 6th position of the pyrano[2,3-c]pyrazole ring system.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 beta (GSK-3β), and histone deacetylase 6 (HDAC6). These enzymes and receptors are known to play crucial roles in various diseases, including cancer, Alzheimer's disease, and diabetes.

Eigenschaften

Molekularformel |

C21H16BrFN4O2 |

|---|---|

Molekulargewicht |

455.3 g/mol |

IUPAC-Name |

6-amino-4-[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C21H16BrFN4O2/c1-11-18-19(16(9-24)20(25)29-21(18)27-26-11)15-8-13(22)5-6-17(15)28-10-12-3-2-4-14(23)7-12/h2-8,19H,10,25H2,1H3,(H,26,27) |

InChI-Schlüssel |

MLGFESTVUUGUED-UHFFFAOYSA-N |

SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F |

Kanonische SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC(=CC=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

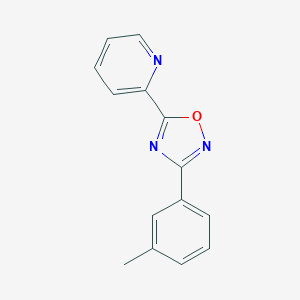

![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)

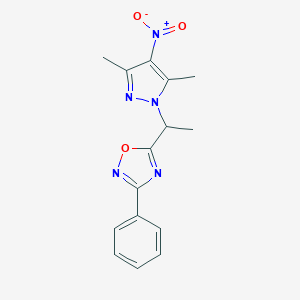

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)

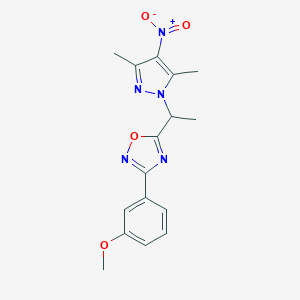

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)

![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)

![6-Amino-3-(4-methoxyphenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283876.png)

![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)

![6-Amino-4-{4-[(3-chlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283879.png)

![6-Amino-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283880.png)

![6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283881.png)

![6-Amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283882.png)